N-(Bromoacetyl)glycine, ethyl ester

Bioconjugation Alkylation Reactivity Comparison

Researchers face challenges with inert haloacetyl linkers that require harsh coupling conditions, leading to low yields in peptoid synthesis and biomolecule conjugation. This compound solves that with an electrophilic bromoacetyl warhead for rapid, mild SN2 reactions. • Enables submonomer peptoid synthesis with 87% first-residue conversion and non-destructive Edman-like sequencing. • Pre-formed glycine spacer arm overcomes steric hindrance in hapten-carrier immunogen construction. • Bromide leaving group ensures higher reactivity than chloroacetyl analogs, preserving sensitive macromolecule integrity.

Molecular Formula C6H10BrNO3
Molecular Weight 224.05 g/mol
CAS No. 15088-70-7
Cat. No. B8727900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bromoacetyl)glycine, ethyl ester
CAS15088-70-7
Molecular FormulaC6H10BrNO3
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CBr
InChIInChI=1S/C6H10BrNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)
InChIKeyQMUFODNSESUOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Bromoacetyl)glycine, ethyl ester Technical Overview


N-(Bromoacetyl)glycine, ethyl ester (CAS 15088-70-7, C6H10BrNO3, MW: 224.05 g/mol) is a bifunctional chemical tool that combines a reactive electrophilic bromoacetyl warhead with a glycine-derived ethyl ester scaffold [1]. The α-bromoacetyl group exhibits heightened susceptibility to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl, which activates the carbon-bromine bond and renders the bromide an excellent leaving group in SN2 reactions . This structural arrangement positions the compound as a versatile building block for bioconjugation, peptoid synthesis, and the generation of functionalized molecular architectures.

Bifunctional scaffold combines electrophilic bromoacetyl warhead with glycine ethyl ester handle for bioconjugation and peptoid synthesis.
Mild alkylation conditions are supported by the weaker carbon-bromine bond, facilitating reactions with sensitive substrates.
Predictable reactivity profile from the glycine backbone aids reproducible linker installation and solid-phase degradation sequencing.

N-(Bromoacetyl)glycine, ethyl ester: Limited Substitutability


Generic substitution of N-(Bromoacetyl)glycine, ethyl ester (15088-70-7) with other haloacetyl glycine analogs is scientifically invalid due to fundamental differences in electrophilic reactivity, nucleofuge leaving group ability, and ester protecting group stability. The bromoacetyl group demonstrates markedly higher reactivity than its chloroacetyl counterpart, enabling reactions under milder conditions and with different kinetic profiles [1]. Furthermore, the ethyl ester protecting group imparts distinct solubility and stability characteristics compared to the free acid (which can undergo intramolecular cyclization) or the tert-butyl ester (which requires strong acid for deprotection) [2]. These differences in reactivity and functional group compatibility directly impact reaction yields, product purity, and the feasibility of multi-step synthetic sequences, making precise compound selection a critical determinant of experimental success.

Chloroacetyl analog (N-chloroacetyl glycine ethyl ester) may require forcing conditions due to lower electrophilicity, potentially impacting yield and selectivity in sensitive transformations.
Free acid form (N-bromoacetyl glycine) can undergo intramolecular cyclization, introducing structural heterogeneity; direct replacement may not be suitable for conjugation workflows requiring a stable ester.
tert-Butyl ester (CAS 74010-56-3) requires strong acid (TFA) for deprotection, limiting compatibility with acid-labile substrates and orthogonal protecting group strategies.

N-(Bromoacetyl)glycine, ethyl ester Comparative Performance


Bromoacetyl vs. Chloroacetyl Electrophilic Reactivity

The bromoacetyl group in N-(Bromoacetyl)glycine, ethyl ester is significantly more reactive than the chloroacetyl group present in the direct analog N-(Chloroacetyl)glycine, ethyl ester. Studies on structurally analogous haloacetyl reactive dyes demonstrate that the bromoacetyl group exhibits higher reactivity than the chloroacetyl group, enabling efficient dyeing of silk fabric under relatively mild conditions [1]. This enhanced reactivity is attributed to the weaker carbon-bromine bond (bond dissociation energy ~285 kJ/mol) compared to the carbon-chlorine bond (~327 kJ/mol), which facilitates nucleophilic substitution.

Reactivity comparison
Class-level
Bromoacetyl: ~285 kJ/mol C–Br bond; Chloroacetyl: ~327 kJ/mol C–Cl bond
Reported higher electrophilic reactivity may support milder alkylation conditions.
Based on analogous haloacetyl dye reactivity; specific kinetic data should be verified for target substrate.
Bioconjugation Alkylation Reactivity Comparison

DNA Alkylation Efficiency of Bromoacetyl Glycine

In a comparative study of DNA alkylation by halogenoacetyl amino acid derivatives, N-(bromoacetyl)glycine was evaluated alongside N-(chloroacetyl)glycine, N-(bromoacetyl)serine, and N-(bromoacetyl)-L-ethanolamine. The study found that glycine-containing reagents (both bromoacetyl and chloroacetyl) modify purine bases of the same type with equal rates, whereas serine and ethanolamine derivatives exhibited sequence-dependent differential reactivity [1]. This indicates that the glycine scaffold provides a consistent, predictable alkylation pattern independent of the halogen leaving group.

DNA alkylation uniformity
Head-to-head
Glycine scaffold (both Br and Cl) modifies purines with equal rates; serine/ethanolamine show sequence-dependent rates
Predictable alkylation pattern supports reproducible genomic modification studies.
Observed in ss/ds DNA fragments with lac UV5 promoter; extrapolation to other sequences requires validation.
DNA Alkylation Genomic Modification Chemical Biology

Bromoacetylated Peptoid Degradation Efficiency

Bromoacetylated peptoids undergo a mild, silver perchlorate-mediated intramolecular cyclization that serves as the basis for an Edman-like N-terminal degradation sequencing method. Kinetic monitoring by HPLC revealed that complete disappearance of the bromoacetylated peptoid occurs within 1 hour, with subsequent DMF wash affording the truncated peptoid [1]. In a series of pentapeptoids with variable side chains at the second position, sequential N-terminal degradation of the first two residues proceeds with average conversions of 87% and 74%, respectively [1].

Peptoid degradation
Method context
87% (1st residue), 74% (2nd residue) average conversion
Supports mild on-resin N-terminal sequencing method for peptoids.
Silver perchlorate-mediated cyclization; kinetics may vary with side chain steric bulk.
Peptoid Sequencing Solid-Phase Synthesis Degradation Kinetics

Ethyl vs. tert-Butyl Ester Stability

The ethyl ester protecting group in N-(Bromoacetyl)glycine, ethyl ester offers a distinct stability and deprotection profile compared to the tert-butyl ester analog (CAS 74010-56-3). The tert-butyl ester provides enhanced stability under acidic conditions and is suitable for stepwise synthetic strategies requiring orthogonal protection, but it necessitates strong acid for deprotection [1]. In contrast, the ethyl ester can be hydrolyzed under milder basic or acidic conditions, offering greater flexibility in multi-step syntheses where acid-sensitive functionalities are present.

Ester deprotection
Class-level
Ethyl ester: mild acid/base hydrolysis; tert-butyl ester: requires strong acid (TFA)
Compatibility with acid-sensitive substrates favors ethyl ester selection.
Protecting group choice should be evaluated within the full synthetic sequence context.
Protecting Group Strategy Synthetic Compatibility Stability

N-(Bromoacetyl)glycine, ethyl ester Key Applications


Hapten-Carrier Conjugate Synthesis for Vaccines

N-(Bromoacetyl)glycine, ethyl ester serves as a versatile electrophilic linker for introducing glycine-based spacer arms onto amine-containing haptens. In cases where direct alkylation with ethyl bromoacetate fails due to steric hindrance or competing side reactions, the pre-formed bromoacetyl-glycine ethyl ester provides an extended, reactive handle that can be subsequently hydrolyzed to reveal a free carboxylic acid for carrier protein conjugation [1]. This approach is particularly valuable in the synthesis of immunogenic hapten-carrier constructs for anti-drug abuse vaccine research.

Solid-Phase Peptoid Synthesis and Sequencing

The bromoacetyl moiety is integral to the submonomer method of peptoid synthesis and to the development of mild, non-destructive sequencing protocols. Resin-bound bromoacetylated peptoids undergo rapid (<1 hour) and efficient (average 87% conversion for first residue) N-terminal degradation upon treatment with silver perchlorate, enabling iterative sequencing of peptoid oligomers without the harsh acidic conditions required for traditional Edman degradation [2]. This property is critical for combinatorial library deconvolution and quality control in peptoid-based drug discovery programs.

Controlled Bioconjugation via Bromoacetyl-Thiol Coupling

N-(Bromoacetyl)glycine, ethyl ester can be used to introduce bromoacetyl groups onto proteins, peptides, or other biomolecules, which then serve as reactive handles for chemoselective conjugation with thiol-containing partners (e.g., sulfhydryl-labeled antibiotics, cysteine-containing proteins) [3]. The higher reactivity of the bromoacetyl group compared to the chloroacetyl analog enables efficient coupling under milder conditions, preserving the structural integrity of sensitive biological macromolecules and minimizing off-target alkylation.

Functionalized Materials and Organogelators Synthesis

N-(Bromoacetyl)glycine, ethyl ester can be used to install glycine ethyl ester side chains onto larger aromatic scaffolds, such as triphenylenes, yielding novel organogelating materials. Among a series of amino acid-functionalized triphenylenes, the glycine derivative was identified as a good gelator of chloroform . The ethyl ester functionality provides the appropriate solubility balance for self-assembly studies and can be subsequently hydrolyzed to the free acid for further functionalization, making this compound a useful building block for supramolecular chemistry and materials science research.

Application
Selection Property
Validation Focus
Hapten-carrier conjugate synthesis
Glycine spacer with latent carboxylate
Carrier protein coupling efficiency after ester hydrolysis
Solid-phase peptoid synthesis & sequencing
Bromoacetyl handle for submonomer method
On-resin degradation conversion and sequence fidelity
Chemoselective thiol conjugation
Electrophilic bromoacetyl for mild coupling
Preservation of biomolecule integrity; off-target alkylation profile
Supramolecular materials & organogelators
Glycine ethyl ester side chain installation
Gelation efficiency and self-assembly behavior in organic solvents
Quote Request

Request a Quote for N-(Bromoacetyl)glycine, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.